molecular formula C23H26N2O4 B3205326 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1040643-42-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B3205326
CAS RN: 1040643-42-2
M. Wt: 394.5 g/mol
InChI Key: KZIKTDVHAVAUOV-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the lysine-specific demethylase 1A (LSD1), which is an epigenetic regulator that plays a critical role in the development and progression of various cancers.

Mechanism of Action

LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It specifically demethylates mono- and dimethylated lysine 4 on histone H3 (H3K4me1/2), which is associated with active transcription. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide can increase the levels of H3K4me1/2 and activate the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer. In a study of AML, this compound induced cell differentiation and apoptosis in AML cell lines and primary patient samples. In a study of neuroblastoma, this compound inhibited tumor growth and metastasis in xenograft models. In a study of small cell lung cancer, this compound sensitized the cancer cells to DNA-damaging agents and induced cell death. In a study of prostate cancer, this compound inhibited tumor growth and metastasis in mouse models.

Advantages and Limitations for Lab Experiments

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a potent and selective LSD1 inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. Firstly, this compound is not water-soluble and requires the use of organic solvents for in vitro and in vivo studies. Secondly, this compound has a relatively short half-life and may require frequent dosing in animal experiments. Lastly, this compound may have off-target effects on other enzymes that share structural similarities with LSD1.

Future Directions

There are several future directions for the development and application of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide. Firstly, the efficacy and safety of this compound need to be further evaluated in clinical trials. Secondly, the combination of this compound with other anticancer agents needs to be optimized to enhance its therapeutic efficacy. Thirdly, the potential off-target effects of this compound need to be further investigated to ensure its specificity for LSD1. Lastly, the use of this compound in other diseases, such as neurodegenerative disorders, needs to be explored.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide has been extensively studied in preclinical models of cancer, including acute myeloid leukemia (AML), neuroblastoma, small cell lung cancer, and prostate cancer. In these studies, this compound has been shown to inhibit LSD1 activity, leading to the reactivation of tumor suppressor genes and the induction of cell differentiation and apoptosis. This compound has also been shown to have synergistic effects with other anticancer agents, such as retinoic acid, histone deacetylase inhibitors, and DNA-damaging agents.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-20-8-4-5-9-21(20)29-15-22(26)24-18-11-10-16-12-13-25(19(16)14-18)23(27)17-6-2-3-7-17/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIKTDVHAVAUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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